An In-depth Technical Guide to Methotrexate-alpha-alanine: Chemical Structure, Properties, and Experimental Protocols
An In-depth Technical Guide to Methotrexate-alpha-alanine: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate-alpha-alanine (MTX-α-Ala) is a peptide-based prodrug of the widely used anticancer and immunosuppressive agent, Methotrexate (B535133) (MTX). This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of MTX-α-Ala. It is designed to serve as a technical resource for researchers and professionals involved in drug development, particularly in the field of targeted cancer therapy.
The core concept behind MTX-α-Ala lies in the principles of Antibody-Directed Enzyme Prodrug Therapy (ADEPT). In this strategy, a non-toxic prodrug is systemically administered and is selectively converted into its active, cytotoxic form at the tumor site by an enzyme that has been targeted to the cancer cells via a monoclonal antibody. MTX-α-Ala is specifically designed to be activated by carboxypeptidase A (CPA), an enzyme that can be conjugated to tumor-specific antibodies. By linking alanine (B10760859) to the α-carboxyl group of the glutamate (B1630785) moiety of methotrexate, the prodrug exhibits significantly reduced cytotoxicity compared to the parent drug, primarily due to its inability to be internalized by the folate transport systems utilized by cells to uptake methotrexate.[1][2][3] This targeted activation minimizes systemic toxicity, a major limitation of conventional methotrexate chemotherapy.
This document details the synthesis of MTX-α-Ala, its chemical and physical characteristics, and its in vitro efficacy. It also provides detailed experimental protocols for key assays and visualizations of the relevant biological pathways and experimental workflows.
Chemical Structure and Physicochemical Properties
Methotrexate-alpha-alanine is a derivative of methotrexate where an L-alanine molecule is covalently linked to the α-carboxyl group of the glutamate residue of methotrexate.
Chemical Structure:
As depicted in the diagram, Methotrexate-alpha-alanine is hydrolyzed by Carboxypeptidase A in the extracellular space, releasing the active drug, Methotrexate, and alanine.
Mechanism of Action of Methotrexate
Once activated, Methotrexate exerts its cytotoxic effects by inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are vital building blocks for DNA and RNA synthesis. By inhibiting DHFR, Methotrexate depletes the intracellular pool of THF, leading to the inhibition of DNA synthesis, and consequently, cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells. [3]
In Vitro Efficacy
The in vitro efficacy of Methotrexate-alpha-alanine is typically evaluated by comparing its cytotoxicity (IC50 value) to that of Methotrexate in the presence and absence of the activating enzyme, Carboxypeptidase A.
Table 2: In Vitro Cytotoxicity of Methotrexate-alpha-alanine
| Cell Line | Compound | Condition | IC50 (µM) | Reference |
| UCLA-P3 (Human Lung Adenocarcinoma) | Methotrexate-alpha-alanine | Without Carboxypeptidase A | 8.9 | [4] |
| Methotrexate | 0.052 | [4] | ||
| Methotrexate-alpha-alanine | With Carboxypeptidase A | 1.5 | [4] | |
| L1210 (Mouse Leukemia) | Methotrexate-alpha-alanine | Without Carboxypeptidase A | 2.0 | [5] |
| Methotrexate | 0.024 | [5] | ||
| Methotrexate-alpha-alanine | With Carboxypeptidase A | 0.085 | [5] |
These data clearly demonstrate that Methotrexate-alpha-alanine is significantly less cytotoxic than Methotrexate. However, upon the addition of Carboxypeptidase A, its cytotoxicity is substantially increased, approaching that of the parent drug. This enzymatic activation is the cornerstone of its application in targeted cancer therapy.
Pharmacokinetics and In Vivo Toxicity
Comprehensive pharmacokinetic and in vivo toxicity data for Methotrexate-alpha-alanine are limited. The majority of available information pertains to the parent compound, Methotrexate.
Pharmacokinetics
The pharmacokinetic profile of Methotrexate-alpha-alanine is expected to differ significantly from that of Methotrexate. Due to its peptide nature and increased polarity, it is presumed to have a different volume of distribution and clearance rate. The primary goal of its design is to have a favorable pharmacokinetic profile for a prodrug, including stability in circulation until it reaches the target site.
Table 3: Pharmacokinetic Parameters of Methotrexate (for reference)
| Parameter | Species | Value | Reference |
| Half-life (t½) | Human (low dose) | 3-10 hours | [6] |
| Clearance (CL) | Human (low dose) | 4.8 - 7.8 L/h | [6] |
| Volume of Distribution (Vd) | Human (low dose) | ~1 L/kg | [6] |
| Bioavailability (oral) | Human | Highly variable (30-90%) | [7] |
It is anticipated that Methotrexate-alpha-alanine would have a shorter half-life in the presence of carboxypeptidases. Further in vivo studies are required to fully characterize its pharmacokinetic profile.
In Vivo Toxicity
Table 4: Acute Toxicity of Methotrexate (for reference)
| Species | Route | LD50 | Reference |
| Mouse | Oral | 146 mg/kg | |
| Rat | Oral | 135 mg/kg |
Experimental Protocols
This section provides detailed methodologies for the synthesis of Methotrexate-alpha-alanine and for a key in vitro assay.
Solid-Phase Synthesis of Methotrexate-alpha-alanine
This protocol describes a general procedure for the solid-phase synthesis of Methotrexate-alpha-alanine using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Ala-OH
-
Rink Amide resin (or other suitable solid support)
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Pteroic acid
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
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Base (e.g., DIPEA)
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Deprotection solution (20% piperidine (B6355638) in DMF)
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Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Diethyl ether
-
RP-HPLC system for purification
Procedure:
-
Resin Swelling and Fmoc-Ala-OH Loading:
-
Swell the Rink Amide resin in DMF for 1-2 hours.
-
Activate Fmoc-Ala-OH using a suitable coupling agent (e.g., HBTU/HOBt/DIPEA in DMF).
-
Add the activated amino acid solution to the swollen resin and allow it to react for 2-4 hours to attach the first amino acid.
-
Wash the resin extensively with DMF and DCM.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the alanine.
-
Repeat the piperidine treatment.
-
Wash the resin thoroughly with DMF and DCM to remove residual piperidine.
-
-
Pteroic Acid Coupling:
-
Activate pteroic acid using a similar coupling strategy as in step 1. Due to the complex structure of pteroic acid, extended coupling times or double coupling may be necessary to ensure complete reaction.
-
Add the activated pteroic acid to the deprotected alanine-resin and react for 4-12 hours.
-
Monitor the coupling reaction using a ninhydrin (B49086) test to confirm the absence of free amino groups.
-
Wash the resin extensively with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove any remaining side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Purification:
-
Precipitate the crude Methotrexate-alpha-alanine by adding cold diethyl ether to the filtrate.
-
Collect the precipitate by centrifugation and wash with cold diethyl ether.
-
Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile (B52724) in water with 0.1% TFA. [8] * Lyophilize the pure fractions to obtain the final product.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 value of Methotrexate-alpha-alanine. [1][4] Materials:
-
Cancer cell line of interest (e.g., UCLA-P3, L1210)
-
Complete cell culture medium
-
Methotrexate-alpha-alanine and Methotrexate stock solutions
-
Carboxypeptidase A solution
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of Methotrexate-alpha-alanine and Methotrexate in the culture medium.
-
For the enzymatic activation groups, pre-incubate the Methotrexate-alpha-alanine dilutions with an appropriate concentration of Carboxypeptidase A for a defined period before adding to the cells, or add them concurrently.
-
Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include untreated control and vehicle control wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control.
-
Plot the percentage of cell viability against the drug concentration (on a logarithmic scale) to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, from the dose-response curve using non-linear regression analysis.
-
Conclusion
Methotrexate-alpha-alanine represents a promising prodrug strategy for the targeted delivery of Methotrexate to cancer cells. Its design leverages the principles of ADEPT, demonstrating significantly reduced cytotoxicity in its prodrug form and potent cell-killing activity upon activation by Carboxypeptidase A. The data presented in this guide highlight the chemical and biological properties of this compound and provide a foundation for further research and development. While more extensive in vivo pharmacokinetic and toxicity studies are needed for a complete characterization, the available in vitro data strongly support the potential of Methotrexate-alpha-alanine as a valuable tool in the advancement of targeted cancer therapies. This technical guide serves as a comprehensive resource for scientists and researchers working to harness the potential of this and similar prodrug systems.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of methotrexate alpha-peptides as prodrugs for activation by enzyme-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prodrug-Methotrexate Peptide/Alanine Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. [The solid-phase synthesis of methotrexate-alpha-peptides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of low-dose pulse methotrexate in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of low-dose methotrexate in the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
